molecular formula C6H9Cl3O2 B1605549 2,2,2-Trichloroethyl butyrate CAS No. 57392-44-6

2,2,2-Trichloroethyl butyrate

Cat. No.: B1605549
CAS No.: 57392-44-6
M. Wt: 219.5 g/mol
InChI Key: WRMIVVLGWCQXNE-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl butyrate is an organic compound with the molecular formula CH₃CH₂CH₂COOCH₂CCl₃. It is a butyryl ester of 2,2,2-trichloroethanol and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trichloroethyl butyrate can be synthesized through the esterification of butyric acid with 2,2,2-trichloroethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification of butyric acid with 2,2,2-trichloroethanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trichloroethyl butyrate is used in scientific research for various applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-trichloroethyl butyrate involves its role as a butyryl donor in enzyme-catalyzed acylation reactions. The compound interacts with the active site of the enzyme, facilitating the transfer of the butyryl group to the substrate. This process is highly specific and can be used to achieve regioselective and enantioselective acylation .

Comparison with Similar Compounds

2,2,2-Trichloroethyl butyrate can be compared with other butyryl esters such as:

    2,2,2-Trichloroethyl acetate: Similar in structure but with an acetate group instead of a butyrate group.

    2,2,2-Trichloroethyl propionate: Similar in structure but with a propionate group instead of a butyrate group.

    2,2,2-Trichloroethyl formate: Similar in structure but with a formate group instead of a butyrate group.

The uniqueness of this compound lies in its specific use as a butyryl donor in enzyme-catalyzed reactions, which is not as common with other trichloroethyl esters .

Properties

IUPAC Name

2,2,2-trichloroethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMIVVLGWCQXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335778
Record name 2,2,2-Trichloroethyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57392-44-6
Record name 2,2,2-Trichloroethyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trichloroethyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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